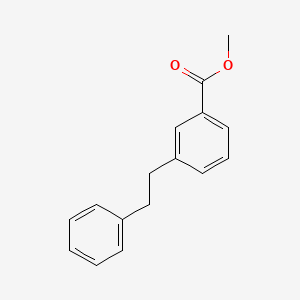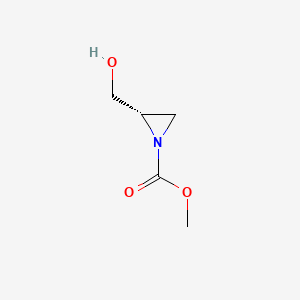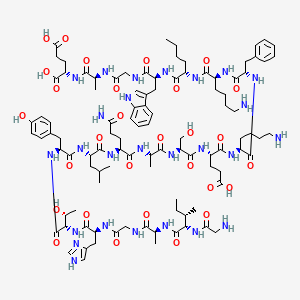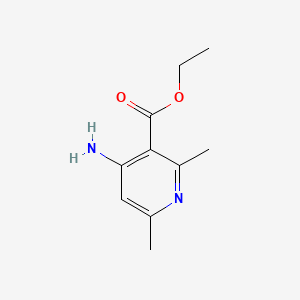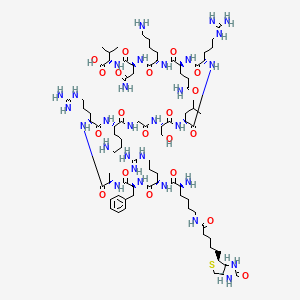
K(Biotin)-rfarkgslrqknv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K(Biotin)-rfarkgslrqknv is a synthetic compound that combines biotin, a vital nutrient, with a peptide sequence. Biotin, also known as vitamin B7, is essential for various metabolic processes in humans and animals. The peptide sequence rfarkgslrqknv is designed to enhance the compound’s functionality in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of K(Biotin)-rfarkgslrqknv involves the conjugation of biotin to the peptide sequence rfarkgslrqknv. This process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Peptide Synthesis: The peptide sequence rfarkgslrqknv is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The activated biotin is then conjugated to the peptide sequence through an amide bond formation, facilitated by a coupling agent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of bioreactors for peptide synthesis and conjugation can further enhance production capacity.
Analyse Des Réactions Chimiques
Types of Reactions
K(Biotin)-rfarkgslrqknv undergoes various chemical reactions, including:
Oxidation: The sulfur-containing biotin moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bonds in the peptide sequence can be reduced to thiols.
Substitution: The amide bonds in the peptide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
K(Biotin)-rfarkgslrqknv has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in biotin-streptavidin affinity assays to study protein-ligand interactions.
Biology: Employed in cell labeling and tracking experiments due to its strong affinity for streptavidin.
Medicine: Utilized in diagnostic assays and targeted drug delivery systems.
Industry: Applied in the purification of biotinylated proteins and nucleic acids.
Mécanisme D'action
K(Biotin)-rfarkgslrqknv exerts its effects through the high-affinity binding of biotin to streptavidin or avidin. This interaction is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the femtomolar range. The peptide sequence enhances the compound’s specificity and functionality in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Peptides: Other peptides conjugated with biotin for similar applications.
Biotinylated Proteins: Proteins conjugated with biotin for use in affinity assays and purification.
Uniqueness
K(Biotin)-rfarkgslrqknv is unique due to its specific peptide sequence, which provides enhanced functionality and specificity compared to other biotinylated compounds. The combination of biotin and the peptide sequence allows for versatile applications in research and industry.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H144N30O20S/c1-44(2)38-55(76(128)106-53(27-19-37-98-82(93)94)71(123)107-54(30-31-61(87)115)74(126)105-50(24-12-15-33-85)72(124)110-57(40-62(88)116)77(129)112-65(45(3)4)79(131)132)108-78(130)58(42-114)101-64(118)41-99-69(121)49(23-11-14-32-84)104-70(122)51(25-17-35-96-80(89)90)102-67(119)46(5)100-75(127)56(39-47-20-7-6-8-21-47)109-73(125)52(26-18-36-97-81(91)92)103-68(120)48(86)22-13-16-34-95-63(117)29-10-9-28-60-66-59(43-134-60)111-83(133)113-66/h6-8,20-21,44-46,48-60,65-66,114H,9-19,22-43,84-86H2,1-5H3,(H2,87,115)(H2,88,116)(H,95,117)(H,99,121)(H,100,127)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,126)(H,106,128)(H,107,123)(H,108,130)(H,109,125)(H,110,124)(H,112,129)(H,131,132)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)(H2,111,113,133)/t46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKYAKGCDHSFB-NICFTXIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H144N30O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)
![3-Pentenoicacid,2-amino-5-cyano-3-methyl-,[R-(E)]-(9CI)](/img/no-structure.png)
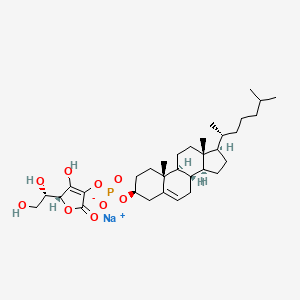
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)
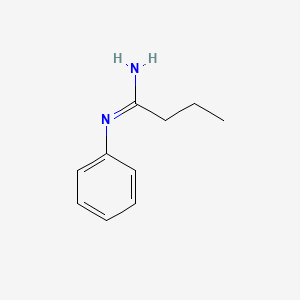
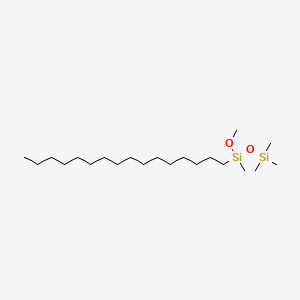
![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)
![(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B573625.png)
